molecular formula C17H11Cl2NO2S2 B11079791 (5Z)-5-{3-chloro-4-[(4-chlorobenzyl)oxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one

(5Z)-5-{3-chloro-4-[(4-chlorobenzyl)oxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B11079791
M. Wt: 396.3 g/mol
InChI Key: BFHQURQTQGPOOQ-NVNXTCNLSA-N
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Description

(5Z)-5-{3-chloro-4-[(4-chlorobenzyl)oxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound features a thiazolidinone core, which is a five-membered ring containing both sulfur and nitrogen atoms. The presence of chlorobenzylidene and chlorobenzyl groups further enhances its chemical reactivity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-{3-chloro-4-[(4-chlorobenzyl)oxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of 3-chloro-4-[(4-chlorobenzyl)oxy]benzaldehyde with 2-thioxo-1,3-thiazolidin-4-one under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is refluxed in a suitable solvent like ethanol or methanol.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-{3-chloro-4-[(4-chlorobenzyl)oxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: The thiazolidinone ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form corresponding thiazolidines.

    Substitution: The chlorobenzyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiazolidines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Explored for its anti-inflammatory and anticancer properties.

Mechanism of Action

The mechanism of action of (5Z)-5-{3-chloro-4-[(4-chlorobenzyl)oxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one involves its interaction with various molecular targets. The compound can inhibit specific enzymes or proteins, leading to disruption of cellular processes. For example, its antimicrobial activity may result from the inhibition of bacterial cell wall synthesis or protein function. In cancer cells, it may induce apoptosis by targeting specific signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • (5Z)-5-{3-chloro-4-[(4-methylbenzyl)oxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one
  • (5Z)-5-{3-chloro-4-[(4-fluorobenzyl)oxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one

Uniqueness

The uniqueness of (5Z)-5-{3-chloro-4-[(4-chlorobenzyl)oxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of two chlorobenzyl groups enhances its reactivity and potential for diverse applications compared to similar compounds with different substituents.

Properties

Molecular Formula

C17H11Cl2NO2S2

Molecular Weight

396.3 g/mol

IUPAC Name

(5Z)-5-[[3-chloro-4-[(4-chlorophenyl)methoxy]phenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C17H11Cl2NO2S2/c18-12-4-1-10(2-5-12)9-22-14-6-3-11(7-13(14)19)8-15-16(21)20-17(23)24-15/h1-8H,9H2,(H,20,21,23)/b15-8-

InChI Key

BFHQURQTQGPOOQ-NVNXTCNLSA-N

Isomeric SMILES

C1=CC(=CC=C1COC2=C(C=C(C=C2)/C=C\3/C(=O)NC(=S)S3)Cl)Cl

Canonical SMILES

C1=CC(=CC=C1COC2=C(C=C(C=C2)C=C3C(=O)NC(=S)S3)Cl)Cl

Origin of Product

United States

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